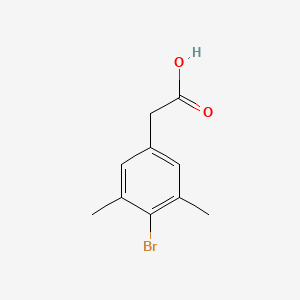

2-(4-Bromo-3,5-dimethylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFWZBQTNAWXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)acetic acid typically involves the bromination of 3,5-dimethylphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The bromination process selectively introduces a bromine atom at the para position relative to the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, which are crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids derived from the oxidation of methyl groups.

Reduction Reactions: Products include alcohols derived from the reduction of the carboxylic acid group.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-(4-Bromo-2,5-difluorophenyl)acetic Acid

- Structure : Bromine (para), fluorine (2,5 positions), acetic acid.

- Key Differences : Fluorine atoms increase electronegativity, enhancing acidity (pKa likely lower than methyl-substituted analogs) and altering solubility in polar solvents .

2-(3,5-Dibromophenyl)acetic Acid

- Structure : Two bromine atoms (3,5 positions), acetic acid.

- Key Differences : Increased molecular weight (290.11 g/mol vs. ~243.10 g/mol for the target compound) and lipophilicity due to dual bromine substitution. This enhances membrane permeability but may reduce aqueous solubility .

- Applications : Used in medicinal chemistry for synthesizing bioactive molecules, leveraging bromine’s role in Suzuki coupling reactions .

AMINO(2-BROMO-4,5-DIMETHOXYPHENYL)ACETIC ACID

- Structure: Bromine (2 position), methoxy groups (4,5 positions), amino-acetic acid.

- Key Differences: Methoxy groups improve solubility via hydrogen bonding, while the amino group introduces zwitterionic behavior, affecting bioavailability. Molecular weight (290.11 g/mol) is higher than the target compound .

Functional Group and Reactivity Comparisons

Biological Activity

2-(4-Bromo-3,5-dimethylphenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of bromine and methyl groups on the phenyl ring contributes to its unique reactivity and biological properties. The compound serves as a precursor for synthesizing other biologically active molecules, making it significant in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the acetic acid moiety are crucial for its reactivity. It is hypothesized that the compound may interact with enzymes or receptors, modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, it has shown potential in reducing the viability of MDA-MB-231 breast cancer cells through apoptosis and autophagy mechanisms .

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial effects, indicating a potential for this compound to exhibit similar properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid | Contains methoxy groups instead of methyl groups | Potentially different anticancer effects |

| 3,5-Dimethylphenylacetic acid | Lacks bromine substitution | Limited biological activity |

| 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid | Different positioning of substituents | Varies in enzyme inhibition |

The unique substitution pattern of the bromine and methyl groups in this compound enhances its reactivity compared to these analogs.

Case Studies

- In Vitro Studies : In vitro evaluations have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, studies involving MDA-MB-231 cells showed a dose-dependent reduction in cell viability .

- In Vivo Studies : Animal model studies are necessary to further validate the anticancer efficacy observed in vitro. These studies will help assess the pharmacokinetics and potential toxicity of the compound.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromo-3,5-dimethylphenyl)acetic acid, and how can regioselectivity be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized phenylacetic acid precursor. For example, halogenation of 3,5-dimethylphenylacetic acid using brominating agents like (N-bromosuccinimide) or in the presence of a Lewis acid (e.g., ) can introduce bromine at the para position. Regioselectivity is controlled by steric and electronic effects: the methyl groups at 3,5-positions direct bromination to the 4-position via steric hindrance and electron-donating effects. Reaction monitoring via TLC or HPLC and optimization of solvent polarity (e.g., vs. ) are critical for minimizing byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm substitution patterns (e.g., singlet for 3,5-dimethyl protons, absence of aromatic protons due to bromine/methyl groups).

- Mass Spectrometry (HRMS): Validates molecular weight (, theoretical ~259.0).

- HPLC/GC: Purity assessment (e.g., >95% as per commercial standards; see for GC protocols).

- Melting Point: Compare observed mp (e.g., 117–119°C for analogous 4-bromophenylacetic acid; ) to literature values .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at -20°C in airtight, light-protected containers to prevent degradation via bromine dissociation or oxidation. Stability studies for analogous compounds (e.g., (4-chloro-3,5-dimethylphenoxy)acetic acid) suggest ≥4-year stability under these conditions. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., electrophilic bromine, acidic α-hydrogen).

- Docking Studies: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with aromatic binding pockets). For analogs, such as 2-(phenethylthio)acetic acid (PubChem ID 292540), similar approaches have been applied to study enzyme modulation .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry: Continuous bromination reduces exothermic risks and improves yield consistency.

- Crystallization Optimization: Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal purity.

- Byproduct Analysis: Monitor dibromo or demethylated impurities via LC-MS (e.g., highlights >97% purity achievable via HPLC) .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

Methodological Answer:

- LogP Comparison: Bromine increases hydrophobicity vs. chloro analogs (e.g., (4-chloro-3,5-dimethylphenoxy)acetic acid, LogP ~2.5).

- Acidity: The α-hydrogen’s pKa (~2.5–3.0) is influenced by electron-withdrawing bromine, affecting salt formation in aqueous media.

- Thermal Stability: Bromine’s steric bulk may lower melting points compared to non-halogenated analogs (e.g., 99–102°C for 3-bromophenylacetic acid; ) .

Q. What are the limitations of spectroscopic analysis for verifying regiochemistry?

Methodological Answer:

- NMR Ambiguity: Overlapping signals in crowded aromatic regions (e.g., 3,5-dimethyl vs. 2,4-substituents) require 2D techniques (HSQC, HMBC) for unambiguous assignment.

- X-ray Crystallography: Resolves regiochemistry definitively but requires high-quality crystals. For example, used X-ray to confirm substitution in similar benzoic acid derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or purity grades?

Methodological Answer:

- Batch Variability: Commercial batches (e.g., >95% vs. >97% purity in vs. 3) may reflect differing analytical methods (GC vs. HPLC). Cross-validate with in-house LC-MS.

- Polymorphism: Melting point ranges (e.g., 117–119°C in ) may indicate polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.